2'-Deoxy-5-(methoxymethyl)cytidine

Description

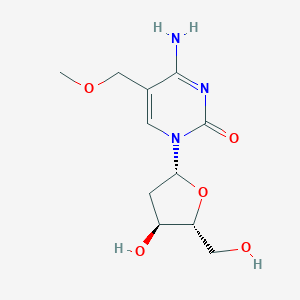

2'-Deoxy-5-(methoxymethyl)cytidine is a synthetic cytidine analog characterized by a methoxymethyl (-CH₂OCH₃) substitution at the 5-position of the pyrimidine ring. These analogs are pivotal in epigenetics, antiviral research, and cancer therapy, suggesting that this compound may share overlapping applications or mechanisms .

Properties

CAS No. |

129580-10-5 |

|---|---|

Molecular Formula |

C11H17N3O5 |

Molecular Weight |

271.27 g/mol |

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidin-2-one |

InChI |

InChI=1S/C11H17N3O5/c1-18-5-6-3-14(11(17)13-10(6)12)9-2-7(16)8(4-15)19-9/h3,7-9,15-16H,2,4-5H2,1H3,(H2,12,13,17)/t7-,8+,9+/m0/s1 |

InChI Key |

IEYXVEIKPXIXML-DJLDLDEBSA-N |

SMILES |

COCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |

Isomeric SMILES |

COCC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |

Canonical SMILES |

COCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |

Synonyms |

5-methoxymethyl-2-deoxycytidine 5-MoMe-DCT |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Chemical Properties

| Compound Name | Substituent at 5-Position | Molecular Formula | Molecular Weight | Key Chemical Features |

|---|---|---|---|---|

| 2'-Deoxy-5-(methoxymethyl)cytidine | -CH₂OCH₃ | C₁₁H₁₇N₃O₅ | 287.27 g/mol | Ether group enhances lipophilicity; stable to oxidation |

| 5-Hydroxymethyl-2'-deoxycytidine (5hmdC) | -CH₂OH | C₁₀H₁₅N₃O₅ | 257.24 g/mol | Hydroxyl group confers polarity; prone to oxidation |

| 5-Methyl-2'-deoxycytidine (5mdC) | -CH₃ | C₁₀H₁₅N₃O₄ | 241.24 g/mol | Methylation mimics natural epigenetic marks; stable |

| 5-Aza-2'-deoxycytidine (Decitabine) | -N (replaces C) | C₈H₁₂N₄O₄ | 228.20 g/mol | Azanucleoside; induces DNA hypomethylation |

- Methoxymethyl vs. Hydroxymethyl (5hmdC): The methoxymethyl group increases lipophilicity compared to 5hmdC, likely improving membrane permeability. However, 5hmdC is a natural epigenetic marker involved in gene regulation, while the methoxy derivative may lack this biological role .

- Methoxymethyl vs. Methyl (5mdC): The methyl group in 5mdC is a key epigenetic modification (5-methylcytosine), whereas the methoxymethyl group is synthetic. The latter’s bulkier structure could hinder recognition by DNA methyltransferases .

- Methoxymethyl vs. Aza (Decitabine): Decitabine’s nitrogen substitution at the 5-position disrupts DNA methylation, making it a potent hypomethylating agent. The methoxymethyl analog lacks this mechanism but may exhibit unique stability or antiviral properties .

Stability and Reactivity

- Acid Stability: 2'-Deoxy-5-methylisocytidine undergoes acid-catalyzed depyrimidinylation, but its pseudocytidine analog (e.g., 2'-Deoxy-1-methylpseudocytidine) shows enhanced stability . Methoxymethyl’s ether linkage may similarly resist acidic hydrolysis compared to 5hmdC’s hydroxyl group.

- Oxidative Stability: The methoxymethyl group is less prone to oxidation than 5hmdC’s hydroxymethyl group, which can form 5-formylcytidine (5fC) or 5-carboxylcytidine (5caC) intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.